molecular formula C19H14F3N3O2S B2375230 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide CAS No. 2034289-62-6

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide

Katalognummer: B2375230
CAS-Nummer: 2034289-62-6
Molekulargewicht: 405.4
InChI-Schlüssel: BFPPJPMRRAEWPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates imidazo[2,1-b]thiazole and trifluoromethoxy groups. The molecular formula is C19H16F3N3OSC_{19}H_{16}F_3N_3OS, with a molecular weight of 399.4 g/mol. Its structure can be represented as follows:

N 2 2 3 dihydroimidazo 2 1 b thiazol 6 yl phenyl 3 trifluoromethoxy benzamide\text{N 2 2 3 dihydroimidazo 2 1 b thiazol 6 yl phenyl 3 trifluoromethoxy benzamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The imidazo[2,1-b]thiazole moiety has been associated with the inhibition of key signaling pathways in cancer cells.

Key Mechanisms:

  • Inhibition of Kinases: The compound exhibits inhibitory effects on various kinases implicated in tumor growth.
  • Induction of Apoptosis: It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest: The compound causes cell cycle arrest at the G1 phase, preventing further proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes its activity:

Cell Line IC50 Value (µM) Effect
Kidney Cancer (A498)5.4Moderate growth suppression
Prostate Cancer (PC3)15.0Weaker effect
Colon Cancer (HCT116)20.5Minimal inhibition
Leukemia (HL-60)25.0Weak activity

These results indicate that while the compound shows promise against kidney cancer, its efficacy diminishes in other cancer types.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the imidazo[2,1-b]thiazole and trifluoromethoxy groups significantly influence biological activity. For instance:

  • Trifluoromethoxy Group: Enhances lipophilicity and cellular uptake.
  • Imidazo[2,1-b]thiazole Core: Essential for anticancer activity; substitutions on this core can lead to variations in potency.

Study 1: Anti-Leukemic Activity

A study conducted on a series of imidazo[2,1-b]thiazole derivatives demonstrated that compounds with similar structures to this compound exhibited potent anti-leukemic activity against the MV4-11 cell line with IC50 values as low as 0.002 µM for some derivatives . This suggests a potential for further development in treating acute myeloid leukemia.

Study 2: In Vivo Efficacy

In vivo studies using mouse models showed that administration of the compound led to significant tumor regression in xenograft models of kidney cancer. The treatment group exhibited a reduction in tumor volume by over 60% compared to controls after four weeks .

Eigenschaften

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-(trifluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2S/c20-19(21,22)27-13-5-3-4-12(10-13)17(26)23-15-7-2-1-6-14(15)16-11-25-8-9-28-18(25)24-16/h1-7,10-11H,8-9H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPPJPMRRAEWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CC=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.